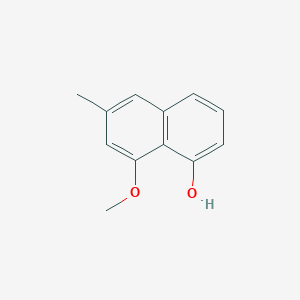
1-Naphthalenol, 8-methoxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 8-methoxy-6-methyl- is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the first position, a methoxy group at the eighth position, and a methyl group at the sixth position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 8-methoxy-6-methyl- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functional Group Introduction:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure the desired functional groups are introduced at the correct positions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of 1-Naphthalenol, 8-methoxy-6-methyl- may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenol, 8-methoxy-6-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 8-methoxy-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, 8-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenol: Lacks the methoxy and methyl groups, making it less substituted.
8-Methoxy-1-naphthol: Similar structure but without the methyl group at the sixth position.
6-Methyl-1-naphthol: Lacks the methoxy group at the eighth position.
Uniqueness
1-Naphthalenol, 8-methoxy-6-methyl- is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the naphthalene ring can enhance its solubility, stability, and interaction with other molecules.
This detailed article provides a comprehensive overview of 1-Naphthalenol, 8-methoxy-6-methyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
177555-99-6 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
8-methoxy-6-methylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-6-9-4-3-5-10(13)12(9)11(7-8)14-2/h3-7,13H,1-2H3 |
InChI-Schlüssel |
UFYDOGCUGUEJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CC=C2)O)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















